molecular formula C21H23N3O B6487869 3-cyclopropyl-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea CAS No. 1286699-52-2

3-cyclopropyl-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea

Cat. No.: B6487869
CAS No.: 1286699-52-2
M. Wt: 333.4 g/mol
InChI Key: BTGHMUUGLXRODT-UHFFFAOYSA-N
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Description

This urea derivative features a naphthalen-1-ylmethyl group at the 1-position, a cyclopropyl moiety at the 3-position, and a (1-methyl-1H-pyrrol-2-yl)methyl substituent. The naphthalene system likely enhances aromatic interactions in biological targets, while the cyclopropyl group may improve metabolic stability compared to linear alkyl chains. The urea core provides hydrogen-bonding capacity, critical for molecular recognition in enzyme or receptor binding .

Properties

IUPAC Name

1-cyclopropyl-1-[(1-methylpyrrol-2-yl)methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-23-13-5-9-19(23)15-24(18-11-12-18)21(25)22-14-17-8-4-7-16-6-2-3-10-20(16)17/h2-10,13,18H,11-12,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGHMUUGLXRODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropyl-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea is a synthetic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C15H18N4C_{15}H_{18}N_4 with a molecular weight of approximately 258.33 g/mol. Its structure includes a cyclopropyl group, a pyrrole moiety, and a naphthalene ring, which are believed to contribute to its biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
A431 (epidermoid carcinoma)12.5
Jurkat (T-cell leukemia)10.0
HT29 (colon carcinoma)8.0

The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, suggesting that this compound may promote cell death in cancerous cells while sparing normal cells.

2. Anti-inflammatory Effects

In addition to its anticancer activity, the compound has shown promise as an anti-inflammatory agent. It has been reported to inhibit the proliferation of smooth muscle cells and modulate inflammatory pathways by affecting the signaling associated with glycated proteins in endothelial cells. This suggests potential applications in treating conditions associated with chronic inflammation such as atherosclerosis and other cardiovascular diseases .

The biological activity of this compound is attributed to several mechanisms:

Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death. This is facilitated by the activation of caspases and the disruption of mitochondrial membrane potential.

Inflammatory Pathway Modulation : It inhibits key inflammatory mediators and signaling pathways, potentially reducing inflammation-related damage in tissues.

Case Studies and Research Findings

Recent studies have highlighted the compound's multifaceted biological activities:

  • Antiproliferative Effects : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, with notable effects observed in A431 and Jurkat cells .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, supporting its potential as an effective anticancer therapy .
  • Safety Profile : Toxicity studies indicate that at therapeutic doses, the compound displays a favorable safety profile, with minimal adverse effects observed in animal models .

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds similar to 3-cyclopropyl-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea exhibit promising anticancer properties. The presence of the naphthalene group is believed to enhance the compound's ability to interact with cancer cell pathways, potentially leading to apoptosis in malignant cells.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. Urea derivatives are often known for modulating inflammatory responses, which can be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Target Interactions

Research indicates that this compound may interact with specific protein targets involved in cell signaling pathways. For example, it may inhibit certain kinases that are crucial for tumor growth and proliferation.

Case Studies

A study published in a peer-reviewed journal highlighted the synthesis of various urea derivatives, including the target compound, and their evaluation against cancer cell lines. The findings showed that modifications in the substituents significantly affected the biological activity, suggesting that the naphthalenyl group plays a critical role in enhancing potency against cancer cells.

Comparison with Similar Compounds

Urea-Based Naphthalene Derivatives

  • 1-(4-Bromophenyl)-3-(naphthalen-1-yl(phenyl)methyl)urea (3m): Structure: Urea core with naphthalen-1-yl(phenyl)methyl and 4-bromophenyl groups. Key Differences: Lacks cyclopropyl and pyrrole substituents; bromophenyl may enhance halogen bonding. Activity: Not explicitly reported, but urea derivatives are often explored for kinase inhibition or antimicrobial activity .

Carboxamide and Carboxylate Derivatives

  • (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide: Structure: Carboxamide with naphthalen-1-yl and fluorobenzyl groups. Key Differences: Carboxamide replaces urea; piperidine introduces basicity.
  • FDU-PB-22 (naphthalen-1-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate): Structure: Carboxylate ester with fluorophenyl and indole groups. Key Differences: Ester functionality reduces hydrogen-bonding capacity compared to urea. Activity: Synthetic cannabinoid receptor modulator, highlighting naphthalene’s role in CNS targeting .

Methanone Derivatives

  • AM-1220 ((1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone): Structure: Methanone core with indole and piperidine substituents. Key Differences: Ketone group lacks urea’s hydrogen-bond donors; indole may enhance lipophilicity. Activity: Cannabinoid receptor ligand, indicating structural versatility for receptor binding .
  • CB-13 (naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone): Structure: Bis-naphthalene methanone with a pentyloxy chain. Activity: Synthetic cannabinoid with reported affinity for CB1/CB2 receptors .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity/Applications Reference
Target Urea Compound Urea Naphthalen-1-ylmethyl, cyclopropyl, pyrrole Not explicitly reported (probable kinase inhibitor) -
1-(4-Bromophenyl)-3-(naphthalen-1-yl(phenyl)methyl)urea Urea 4-Bromophenyl, naphthalen-1-yl(phenyl)methyl Research compound (urea scaffold)
(R)-N-(4-Fluorobenzyl)-...piperidine-4-carboxamide Carboxamide Naphthalen-1-yl, fluorobenzyl SARS-CoV-2 inhibitor candidate
FDU-PB-22 Carboxylate Naphthalen-1-yl, fluorophenylmethyl-indole Synthetic cannabinoid
AM-1220 Methanone Naphthalen-1-yl, indole, piperidine Cannabinoid receptor ligand
CB-13 Methanone Dual naphthalen-1-yl, pentyloxy Cannabinoid receptor modulator

Structure-Activity Relationship (SAR) Insights

  • Urea vs.
  • Naphthalene Positioning : Naphthalen-1-yl (vs. -2-yl) may optimize aromatic stacking due to planar geometry, as seen in FDU-PB-22 and CB-13 .
  • Cyclopropyl Advantage : The cyclopropyl group in the target compound likely reduces metabolic degradation compared to straight-chain analogs (e.g., NM-2201’s fluoropentyl chain in ).
  • Pyrrole vs.

Q & A

Q. What are the optimal synthetic routes for 3-cyclopropyl-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea?

Methodological Answer: Synthesis typically involves multi-step reactions, leveraging urea-forming reactions between isocyanates and amines. Key steps include:

  • Intermediate preparation : Cyclopropane-containing precursors and naphthylmethyl amines are synthesized separately. For example, cyclopropane derivatives can be prepared via [3+2] cycloaddition reactions under controlled conditions.
  • Urea bond formation : Reacting 3-cyclopropyl-3-[(1-methyl-1H-pyrrol-2-yl)methyl] isocyanate with 1-(naphthalen-1-yl)methylamine in anhydrous dichloromethane or toluene, with triethylamine as a base to neutralize HCl byproducts .
  • Purification : Recrystallization from methanol or ethanol yields pure product (70–80% yield), as described in analogous urea syntheses .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsSolventTemperatureYield
Urea formationIsocyanate + amine, Et₃NDCMReflux70–80%

Q. How can spectroscopic methods (e.g., NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • ¹H-NMR : Key signals include cyclopropyl protons (δ 0.5–1.5 ppm), naphthyl aromatic protons (δ 7.2–8.5 ppm), and pyrrole methyl groups (δ 2.3–2.8 ppm). Integration ratios validate substituent stoichiometry .
  • IR : Urea carbonyl (C=O) stretches appear at ~1640–1680 cm⁻¹, while NH stretches are observed at ~3300 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₄H₂₆N₃O: 396.2075) .

Q. What crystallization techniques improve purity for X-ray diffraction studies?

Methodological Answer:

  • Slow evaporation : Dissolve the compound in a 1:1 mixture of dichloromethane and hexane, allowing gradual solvent evaporation at 4°C to form single crystals.
  • Diffraction-ready crystals : Use SHELXL for refinement, ensuring thermal displacement parameters are accurately modeled. ORTEP-3 can visualize thermal ellipsoids to assess disorder .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?

Methodological Answer:

  • Refinement protocols : Use SHELXL’s restraints for geometrically strained regions (e.g., cyclopropane rings). Compare with density functional theory (DFT)-optimized bond lengths to identify systematic errors .
  • Twinned data : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning, followed by twin refinement in SHELXL .

Q. What strategies mitigate air-sensitive intermediates during synthesis?

Methodological Answer:

  • Schlenk techniques : Conduct reactions under inert gas (N₂/Ar) using flame-dried glassware.
  • Quenching reactive species : Add intermediates directly to cold aqueous NaOH (5%) to stabilize reactive isocyanates before extraction .

Q. How can computational modeling predict biological interactions of this urea derivative?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model binding to target proteins (e.g., kinases), with force fields adjusted for urea’s hydrogen-bonding capacity.
  • MD simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and binding free energies (MM-PBSA) .

Q. What analytical methods resolve isomeric impurities in the final product?

Methodological Answer:

  • HPLC-DAD : Use a C18 column with acetonitrile/water gradient (60:40 to 90:10 over 20 min) to separate isomers. Monitor at 254 nm for naphthyl absorption.
  • Chiral chromatography : Employ amylose-based columns for enantiomeric resolution if asymmetric centers are present .

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